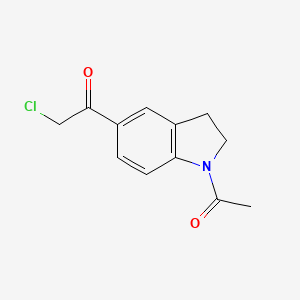

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloro- is a heterocyclic compound belonging to the class of phenylacetylenes. It is a colorless, crystalline solid with a melting point of 63-66°C and a boiling point of 206-209°C. It is soluble in water, ethanol, and ether. It is used in various scientific research applications, such as organic synthesis and medicinal chemistry.

Scientific Research Applications

Antibacterial and Antifungal Applications

- Antimicrobial Activities : Ethanone derivatives, including the subject compound, have been synthesized and characterized, demonstrating significant antimicrobial properties. They exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against strains like Aspergillus niger and Candida albicans, showcasing their potential in treating infectious diseases (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

- Anti-inflammatory Agents : Some derivatives of Ethanone have been synthesized and evaluated for their anti-inflammatory properties. These derivatives, including the 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, show potential as anti-inflammatory agents, particularly in medical applications for reducing inflammation (Current drug discovery technologies, 2022).

Synthesis and Characterization

- Synthesis and Characterization : The compound has been a subject of various synthesis and characterization studies, aiming to explore its potential applications further. Detailed structural, spectroscopic, and computational analyses provide insights into the properties and potential uses of this compound in various scientific domains (International journal of biomedical research, 2014; International Journal For Multidisciplinary Research, 2022; Journal of Molecular Structure, 2016).

Antitubercular Applications

- Antitubercular Activities : Research has demonstrated the potential of certain Ethanone derivatives as antitubercular agents, expanding the scope of this compound in addressing tuberculosis, a significant global health challenge (Medicinal Chemistry Research, 2011).

COX-2 Inhibitory and Analgesic Activities

- Analgesic and Anti-inflammatory Activities : Novel derivatives of Ethanone have been synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. Computational studies on these derivatives suggest significant inhibitory effects on the COX-2 enzyme, indicating their potential as pain relief and anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

properties

IUPAC Name |

1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8(15)14-5-4-9-6-10(12(16)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLHPICDDMRZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-5-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2428502.png)

![3-(7-chloro-2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2428506.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)

![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)